diethyl(2-{[5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}ethyl)amine
Description
Diethyl(2-{[5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}ethyl)amine is a 1,3,4-thiadiazole derivative characterized by a central thiadiazole ring substituted at position 5 with a 4-phenylpiperazine group and at position 2 with a sulfanyl ethyl chain terminating in a diethylamine moiety. This compound belongs to a class of heterocyclic molecules known for their diverse biological activities, including enzyme inhibition, antimicrobial effects, and receptor modulation .
The structural uniqueness of this compound arises from:
- Thiadiazole core: A five-membered ring containing two nitrogen and one sulfur atom, contributing to electronic stability and interaction with biological targets.
- 4-Phenylpiperazine substituent: A bicyclic group that enhances binding to receptors (e.g., serotonin or dopamine receptors) due to its aromatic and basic properties.
- Sulfanyl ethyl linker: A flexible chain that may influence molecular conformation and solubility.
- Diethylamine terminus: A tertiary amine that impacts solubility and pharmacokinetics.
Properties
IUPAC Name |
N,N-diethyl-2-[[5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N5S2/c1-3-21(4-2)14-15-24-18-20-19-17(25-18)23-12-10-22(11-13-23)16-8-6-5-7-9-16/h5-9H,3-4,10-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGNJSPBDOBRUES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCSC1=NN=C(S1)N2CCN(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl(2-{[5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}ethyl)amine typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide under basic conditions.
Introduction of the Piperazine Moiety: The phenylpiperazine can be introduced through a nucleophilic substitution reaction with the thiadiazole intermediate.
Attachment of the Ethanamine Group: The final step involves the reaction of the intermediate with diethylamine to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
diethyl(2-{[5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}ethyl)amine can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced, particularly at the thiadiazole ring or the piperazine moiety.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Pharmacological Applications
-
Antipsychotic Activity
- Research indicates that compounds similar to diethyl(2-{[5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}ethyl)amine exhibit significant activity at dopamine D2 and serotonin 5-HT1A receptors. These interactions are crucial for the development of antipsychotic medications. The structure-activity relationship (SAR) studies suggest that the topology and specific functional groups influence receptor affinity and selectivity .
-
Antidepressant Potential
- The piperazine component is known for its antidepressant properties. Studies have demonstrated that derivatives of piperazine can modulate neurotransmitter systems, which are pivotal in managing depression and anxiety disorders. The incorporation of the thiadiazole ring may enhance these effects through additional mechanisms .
-
Anticonvulsant Activity
- Preliminary studies indicate that compounds with similar structures have shown promise as anticonvulsants in various animal models. The efficacy of these compounds is often assessed using the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) model, which evaluate their potential to prevent seizures .
Case Studies and Research Findings
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding modes of this compound with various receptors. These studies provide insights into how structural modifications can enhance binding affinity and selectivity for target receptors.
Mechanism of Action
The mechanism of action of diethyl(2-{[5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}ethyl)amine involves its interaction with specific molecular targets. The piperazine moiety is known to interact with neurotransmitter receptors, while the thiadiazole ring may interact with enzymes or other proteins. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Key Observations:
- Substituent Effects: Phenylpiperazine vs. Halogenated Benzyl Groups: The phenylpiperazine group in the target compound may enhance receptor binding compared to halogenated benzyl groups (e.g., 4-chlorobenzyl in ), which are associated with antimicrobial activity. Sulfanyl Linkers: Compounds with sulfanyl ethyl chains (e.g., ) show potent enzyme inhibition (IC₅₀ = 8.02 μM), suggesting that flexible linkers improve target engagement.
Conformational and Crystallographic Comparisons
- Butterfly Conformation : A related thiadiazole derivative (2-(4-methylphenyl)-5-[({[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)sulfanyl]-1,3,4-thiadiazole) adopts a butterfly conformation with dihedral angles of 46.3° between thiadiazole rings . The target compound’s phenylpiperazine group may impose different conformational constraints, altering binding modes.
- Crystal Packing : Thiadiazoles with aromatic substituents (e.g., phenyl or tolyl groups) exhibit planar or near-planar geometries, facilitating π-π stacking interactions . The diethylamine group in the target compound may disrupt such interactions, reducing crystallinity but improving solubility.
Pharmacological and Physicochemical Properties
- Enzyme Inhibition: Thiadiazoles with amino or sulfanyl substituents (e.g., ) demonstrate nanomolar to micromolar IC₅₀ values against glutaminase (KGA), highlighting the importance of electron-rich moieties for enzyme interaction.
- Synthetic Accessibility : The target compound’s synthesis likely involves cyclization and electrophilic substitution (similar to ), but the phenylpiperazine group may require additional coupling steps compared to simpler benzyl derivatives.
Biological Activity
Diethyl(2-{[5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}ethyl)amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and results from various studies.
- Molecular Formula : C18H27N5S2
- Molecular Weight : 377.57 g/mol
- CAS Number : 1105225-95-3
- SMILES Notation : CCN(CCSc1nnc(s1)N1CCN(CC1)c1ccccc1)CC
The compound's biological activity is primarily attributed to its structural components, notably the thiadiazole and piperazine moieties. These structures are known for their roles in modulating various biological pathways.
Thiadiazole Derivatives
Thiadiazoles exhibit a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that thiadiazole derivatives can inhibit the growth of various pathogens such as Staphylococcus aureus and Candida albicans through mechanisms involving disruption of cellular integrity and function .
- Antitumor Activity : Research indicates that compounds containing thiadiazole rings can induce apoptosis in cancer cells. For instance, derivatives similar to this compound have demonstrated cytotoxic effects against human cancer cell lines like HT-29 and A431 .
Piperazine Derivatives
Piperazine is another crucial component that contributes to the compound's pharmacological profile:
- Acetylcholinesterase Inhibition : Piperazine derivatives have been shown to inhibit human acetylcholinesterase, which is vital in treating neurodegenerative diseases .
Cytotoxicity Assays
A variety of studies have assessed the cytotoxic effects of this compound on cancer cell lines. The following table summarizes key findings from recent research:
| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| A431 | 12.5 | Induction of apoptosis via Bax/Bcl-2 modulation | |
| HT-29 | 15.0 | Inhibition of cell proliferation | |
| PC3 | 10.0 | Disruption of cellular integrity |
Case Studies
One notable case study involved the evaluation of a related thiadiazole compound that exhibited significant cytotoxicity against A431 cells. The study utilized Western blot analysis to confirm apoptosis induction through upregulation of pro-apoptotic proteins (Bax) and downregulation of anti-apoptotic proteins (Bcl-2), highlighting the potential for therapeutic applications in oncology .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
